7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one
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Overview
Description
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxymethyl group at the 4th position on the chromen-2-one scaffold. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one typically involves the bromination of 4-(hydroxymethyl)-2H-chromen-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, acetonitrile)
Major Products Formed
Oxidation: 7-Bromo-4-(carboxymethyl)-2H-chromen-2-one
Reduction: 4-(hydroxymethyl)-2H-chromen-2-one
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-hydroxycoumarin: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)-2H-chromen-2-one: Lacks the bromine atom at the 7th position.
7-Bromo-2H-chromen-2-one: Lacks the hydroxymethyl group at the 4th position.
Uniqueness
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7BrO3 |
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Molecular Weight |
255.06 g/mol |
IUPAC Name |
7-bromo-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4,12H,5H2 |
InChI Key |
KPDDTJJHWJGTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CO |
Origin of Product |
United States |
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